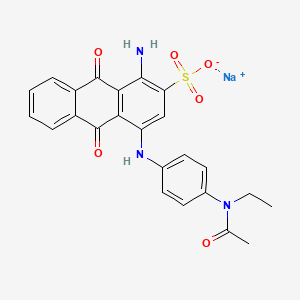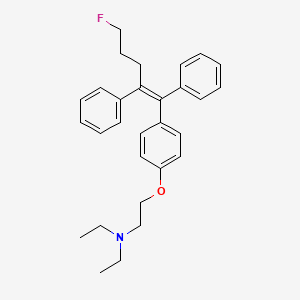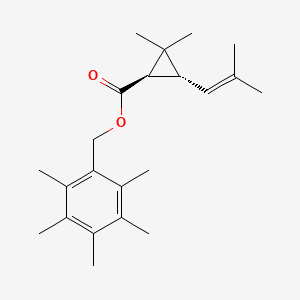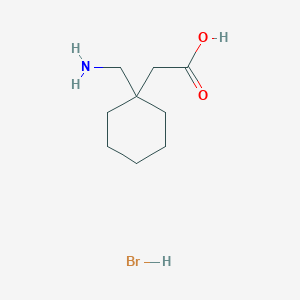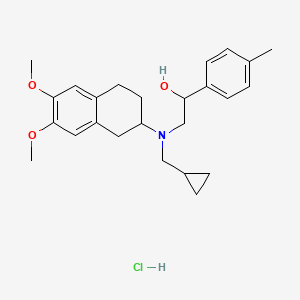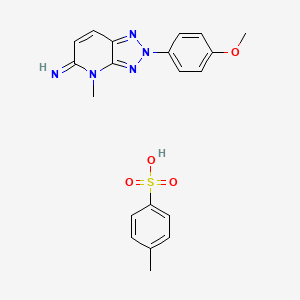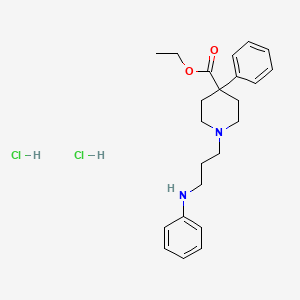
Araboflavin, D-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Araboflavin: is a flavin compound with the molecular formula C17H20N4O6 . It is a derivative of riboflavin (vitamin B2) and shares a similar structure, featuring a flavin ring system attached to an arabinitol side chain . Flavins are known for their yellow color and their role as coenzymes in various biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of D-Araboflavin typically involves multiple steps starting from simpler organic molecules. One common approach is to start with riboflavin and modify its side chain to introduce the arabinitol moiety . The reaction conditions often involve the use of protecting groups, selective oxidation, and reduction steps to achieve the desired structure.
Industrial Production Methods: : Industrial production of D-Araboflavin may involve biotechnological methods, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound. This method is often preferred due to its efficiency and sustainability .
化学反応の分析
Types of Reactions: : D-Araboflavin undergoes various chemical reactions, including:
Reduction: The compound can be reduced, often in the presence of reducing agents like sodium borohydride.
Substitution: The side chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different flavin derivatives with varying redox properties .
科学的研究の応用
Chemistry: : D-Araboflavin is used as a model compound to study the redox properties of flavins and their role in electron transfer reactions .
Biology: : In biological research, D-Araboflavin is used to investigate the function of flavoproteins and their involvement in cellular processes such as respiration and metabolism .
Medicine: : D-Araboflavin has potential therapeutic applications due to its antioxidant properties. It is being studied for its role in protecting cells from oxidative stress and its potential use in treating conditions related to oxidative damage .
Industry: : In the industrial sector, D-Araboflavin is used in the production of various pharmaceuticals and as a food additive due to its vitamin B2 activity .
作用機序
D-Araboflavin exerts its effects primarily through its role as a coenzyme in redox reactions. It is involved in the transfer of electrons in various biochemical pathways, including the electron transport chain in mitochondria . The compound binds to specific enzymes, such as riboflavin hydrogenase and riboflavin kinase, facilitating the conversion of substrates to products .
類似化合物との比較
Similar Compounds
Riboflavin (Vitamin B2): The precursor of D-Araboflavin, involved in similar biochemical processes.
Flavin Mononucleotide (FMN): A phosphorylated derivative of riboflavin, also involved in redox reactions.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin, playing a crucial role in the electron transport chain.
Uniqueness: : D-Araboflavin is unique due to its specific side chain, which can influence its solubility, stability, and interaction with enzymes. This makes it a valuable compound for studying the structure-function relationship of flavins and their derivatives .
特性
CAS番号 |
5978-87-0 |
|---|---|
分子式 |
C17H20N4O6 |
分子量 |
376.4 g/mol |
IUPAC名 |
7,8-dimethyl-10-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12-,14+/m1/s1 |
InChIキー |
AUNGANRZJHBGPY-BZPMIXESSA-N |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


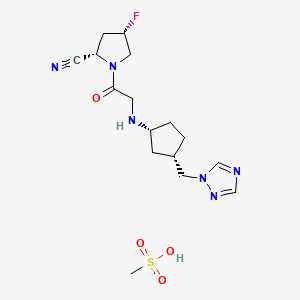
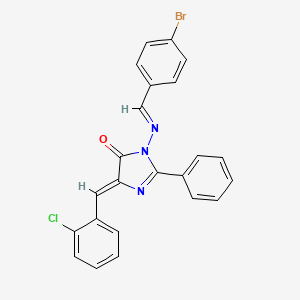
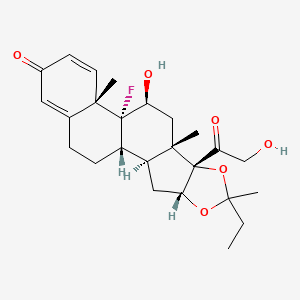

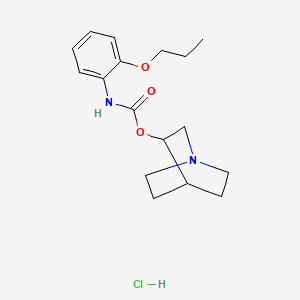
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)
